1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group and an ethanesulfonyl group attached to the piperazine ring. It is used primarily in research and industrial applications.
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylphenylamine and ethanesulfonyl chloride.
Reaction Conditions: The 2,3-dimethylphenylamine is reacted with piperazine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature.
Formation of Intermediate: The intermediate product, 1-(2,3-Dimethylphenyl)piperazine, is formed.
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethanesulfonyl group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds such as:
1-(2,3-Dimethylphenyl)piperazine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
1-(2,5-Dimethylphenyl)piperazine: Has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(2,4-Dimethylphenyl)piperazine: Another isomer with different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C14H22N2O2S |
---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-4-19(17,18)16-10-8-15(9-11-16)14-7-5-6-12(2)13(14)3/h5-7H,4,8-11H2,1-3H3 |
InChI Key |
QCDPOZNBEGJYFS-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
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